![molecular formula C14H15N5 B2625212 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-41-2](/img/structure/B2625212.png)
4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” is a compound that has been studied for its potential applications in the field of medicine. It has been found to efficiently block cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . This suggests that BD1-selective targeting could be an effective and safe therapeutic strategy against leukemia .
Synthesis Analysis
The synthesis of “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Chemical Reactions Analysis
In terms of chemical reactions, “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” has been found to exhibit anti-proliferative activities when tested against MCF-7 and HepG2 cell lines . This suggests that it may interact with biological systems in a way that inhibits the growth of these cells.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound and its derivatives have shown promising anticancer activities. They have been evaluated against HepG2, HCT-116, and MCF-7 cancer cell lines. The compound 12d was found to be the most potent derivative against these cell lines . The compounds have been found to intercalate DNA, which is a key mechanism of action for many anticancer drugs .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties. Some derivatives of the compound have shown strong in vitro activity against Staphylococcus aureus and Escherichia coli . This suggests potential use in the treatment of bacterial infections.
Antiviral Activity
Some derivatives of the compound have shown promising antiviral activity. For instance, compound 8b has been found to exhibit antiviral properties . This suggests potential use in the treatment of viral infections.
DNA Intercalation
The compound and its derivatives have been found to intercalate DNA . DNA intercalation is a process where a molecule is inserted between the base pairs of DNA. This property is often associated with anticancer and antimicrobial activities.
A2B Receptor Antagonism
The compound and its derivatives have been found to act as potential A2B receptor antagonists . A2B receptors are associated with various physiological and pathological conditions, including tumors and ischemia. Antagonism of these receptors could have therapeutic benefits .
Potential Use in Drug Design
Due to its various biological activities, the compound could serve as a template for the design and optimization of new drugs. For instance, its anticancer activity could be leveraged to develop more potent anticancer analogs .
Zukünftige Richtungen
The future directions for “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” could involve further exploration of its potential applications in medicine, particularly in the treatment of cancer . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Eigenschaften
IUPAC Name |
4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-4-8-18(9-5-1)13-14-17-15-10-19(14)12-7-3-2-6-11(12)16-13/h2-3,6-7,10H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQDVRSIYUFYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

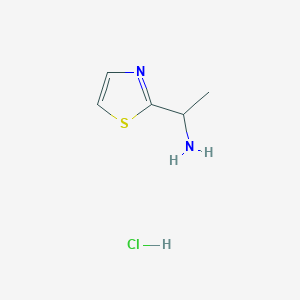

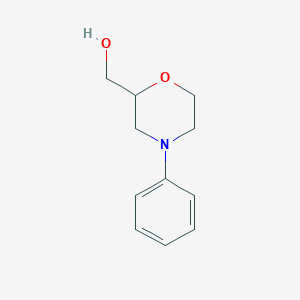
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2625138.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-cyclohexylacetamide](/img/structure/B2625140.png)
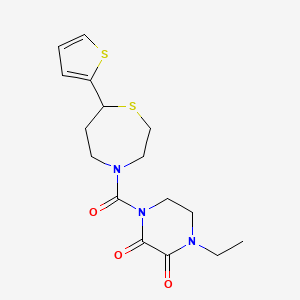
![3-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2625143.png)
![N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2625144.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)
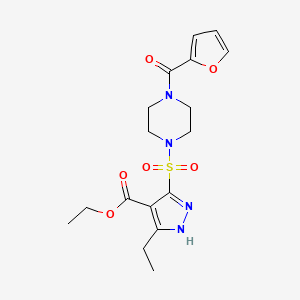
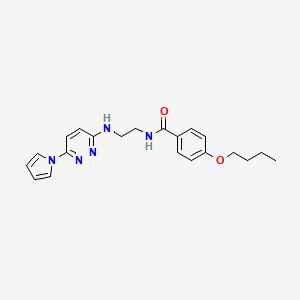
![2-Ethynylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2625152.png)